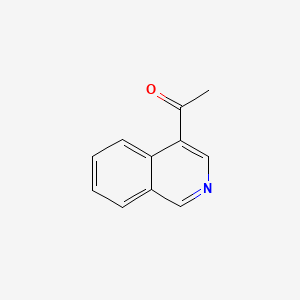

1-(Isoquinolin-4-YL)etanona

Descripción general

Descripción

It is a yellowish crystalline powder with a melting point of 70-72°C. This compound is a versatile material with various applications in medical, environmental, and industrial research.

Aplicaciones Científicas De Investigación

1-(Isoquinolin-4-YL)ethanone has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used in the synthesis of various drugs and pharmaceutical intermediates.

Molecular Biology: It is used in the study of molecular interactions and pathways.

Industrial Research: The compound is utilized in the development of new materials and catalysts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline and its derivatives, including 1-(Isoquinolin-4-YL)ethanone, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products . Some of the notable synthetic routes include:

Gabriel-Colman Rearrangement: This method involves the use of phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.

Pictet-Spengler Reaction: This approach involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to produce tetrahydroisoquinoline.

Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetal as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines.

Industrial Production Methods

Industrial production methods for 1-(Isoquinolin-4-YL)ethanone often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis . These methods aim to minimize the formation of side products and improve the overall yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(Isoquinolin-4-YL)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring of the isoquinoline structure.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, and strong acids or bases . Reaction conditions often involve elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and isoquinoline N-oxide derivatives .

Mecanismo De Acción

The mechanism of action of 1-(Isoquinolin-4-YL)ethanone involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(Isoquinolin-4-YL)ethanone can be compared with other similar compounds, such as:

1-(Isoquinolin-1-yl)ethanone: This compound has a similar structure but differs in the position of the isoquinoline ring.

4-Acetylisoquinoline: Another name for 1-(Isoquinolin-4-YL)ethanone, highlighting its acetyl group at the 4-position.

The uniqueness of 1-(Isoquinolin-4-YL)ethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

1-(Isoquinolin-4-YL)ethanone, also known as 4-acetylisoquinoline, is an organic compound characterized by its isoquinoline core and an ethanone group. Its molecular formula is C₁₁H₉NO, with a molecular weight of 189.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activities of 1-(Isoquinolin-4-YL)ethanone, highlighting research findings, case studies, and comparative data.

Molecular Structure

The compound features a carbonyl group (C=O) adjacent to the isoquinoline structure, contributing to its chemical reactivity and biological properties. The isoquinoline moiety is known for its diverse pharmacological activities, making this compound a candidate for drug development.

Table 1: Structural Characteristics of 1-(Isoquinolin-4-YL)ethanone

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 189.19 g/mol |

| Functional Groups | Isoquinoline, Carbonyl |

Anticancer Properties

Research indicates that derivatives of isoquinoline, including 1-(Isoquinolin-4-YL)ethanone, exhibit potential anticancer properties. Studies have shown that modifications to the structure of this compound can enhance its efficacy against various cancer cell lines. For instance, it has been reported that certain isoquinoline derivatives can induce apoptosis in cancer cells through caspase activation pathways .

Antimicrobial Activity

In addition to anticancer effects, 1-(Isoquinolin-4-YL)ethanone has been studied for its antimicrobial properties. The compound has shown activity against several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

While specific mechanisms for 1-(Isoquinolin-4-YL)ethanone are not fully elucidated, related compounds indicate that the isoquinoline structure may interact with various biological targets such as enzymes and receptors involved in cell signaling and apoptosis .

Study on Anticancer Activity

A recent study explored the anticancer effects of several isoquinoline derivatives, including 1-(Isoquinolin-4-YL)ethanone. The study found that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity.

Antimicrobial Assays

In a comparative study on antimicrobial efficacy, 1-(Isoquinolin-4-YL)ethanone was tested against common pathogens. Results showed that it inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics, suggesting a promising profile for further development.

Table 2: Biological Activities of Isoquinoline Derivatives

| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-(Isoquinolin-4-YL)ethanone | C₁₁H₉NO | Yes | Yes |

| 1-(Isoquinolin-1-yl)ethanone | C₁₁H₉NO | Potential | Moderate |

| 2-Acetylisoquinoline | C₉H₉NO | Limited | Yes |

This table highlights the diverse biological activities among isoquinoline derivatives, emphasizing the unique position of 1-(Isoquinolin-4-YL)ethanone.

Propiedades

IUPAC Name |

1-isoquinolin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJRDBSCZSXFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530147 | |

| Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-74-9 | |

| Record name | 1-(4-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.